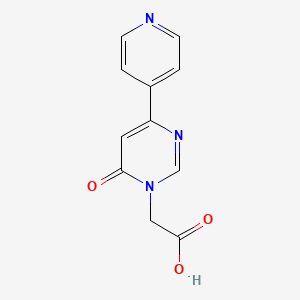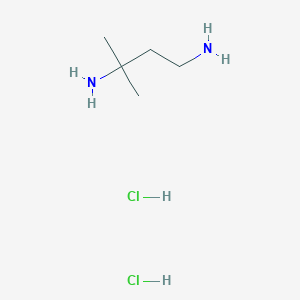
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Vue d'ensemble
Description
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, also known as OPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Structure and Properties
The chemical structure and properties of compounds similar to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid have been a subject of study due to their potential applications in various fields of scientific research. For instance, studies on the crystal structure of related pyridine herbicides reveal insights into the molecular interactions and three-dimensional networks formed by hydrogen bonds and weak π–π interactions, highlighting their potential utility in designing new compounds with desired chemical properties (Park et al., 2016).
Synthesis and Structural Studies
Research into the synthesis and structural characteristics of compounds with a similar molecular framework demonstrates the regioselective formation of derivatives, providing a foundation for the development of novel compounds with specific biological or chemical activities. These studies include the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showing the utility of these compounds in medicinal chemistry and chemical synthesis (Chui et al., 2004).
Biological Activity
Several studies have focused on the synthesis of new derivatives containing the pyrimidin-4-yl moiety and evaluating their biological activities. For instance, derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide have shown plant growth-stimulating effects, suggesting potential applications in agriculture and plant sciences (Pivazyan et al., 2019).
Antimicrobial Activities
Research on the antimicrobial activities of new synthesized imide and Schiff's base derivatives containing the pyrimidin-4-yl and related moieties indicates that these compounds possess significant antibacterial and antifungal properties. Such studies contribute to the search for new antimicrobial agents to combat resistant pathogens (Sabry et al., 2013).
Molecular and Quantum Chemical Investigations
Investigations into the molecular and quantum chemical properties of substituted pyrrolidinones, including those with structural similarities to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, provide valuable insights into the electronic properties, molecular orbitals, and potential reactivity of these compounds. Such studies are fundamental for understanding the behavior of these molecules in various chemical environments and for designing compounds with tailored electronic properties (Bouklah et al., 2012).
Propriétés
IUPAC Name |
2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-5-9(8-1-3-12-4-2-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJDBRISLDRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)



![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)



